Acide pentalénique

Vue d'ensemble

Description

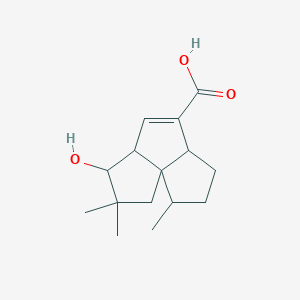

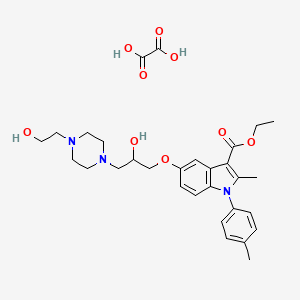

Pentalenic acid is a sesquiterpenoid that has been found in S. avermitilis. It is a precursor in the biosynthesis of the antibiotic pentalenolactone.

Applications De Recherche Scientifique

Biosynthèse de la famille des métabolites de la pentalénolactone

L'acide pentalénique a été isolé à partir de nombreuses espèces de Streptomyces en tant que co-métabolite de l'antibiotique sesquiterpénoïde pentalénolactone et de produits naturels apparentés . Il s'agit d'un métabolite de dérivation dans la biosynthèse de la famille des métabolites de la pentalénolactone .

Rôle dans les études génétiques et biochimiques

Des études moléculaires génétiques et biochimiques détaillées ont révélé qu'au moins sept gènes sont impliqués dans la biosynthèse des métabolites nouvellement découverts, la néopentalénokétolactone . Cependant, aucun gène spécifiquement dédié à la formation de l'this compound n'était évident dans le même groupe de gènes .

Rôle dans les réactions médiées par le cytochrome P450

Dans Streptomyces avermitilis, un cytochrome P450 (CYP105D7) codé par sav7469, qui n'est pas présent dans le groupe ptl, s'est avéré responsable de la conversion de l'acide 1-désoxypentalénique en this compound .

Rôle dans la cyclisation biogénétique de l'humulène

L'this compound a été synthétisé par une cyclisation de type biogénétique de l'humulène . Cela suggère des applications potentielles dans le domaine de la biologie synthétique et du génie biologique.

Mécanisme D'action

Target of Action

Pentalenic acid, also known as 9-Hydroxy-2,10,10-trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carboxylic acid, primarily targets an enzyme known as Pentalenic acid synthase . This enzyme, also referred to as CYP105D7, is a heme-thiolate enzyme (P-450) that plays a crucial role in the biosynthesis of the pentalenolactone family of metabolites .

Mode of Action

Pentalenic acid interacts with its target, the Pentalenic acid synthase, through a specific chemical reaction . The enzyme catalyzes the conversion of 1-deoxypentalenate to pentalenate in the presence of reduced ferredoxin and oxygen . This interaction results in the formation of pentalenic acid .

Biochemical Pathways

Pentalenic acid is a shunt metabolite in the biosynthesis of the pentalenolactone family of metabolites . It is involved in the hydroxylation of 1-deoxypentalenic acid, a process mediated by the CYP105D7 enzyme . This biochemical pathway is crucial for the production of the pentalenolactone family of metabolites, which have significant biological functions .

Pharmacokinetics

Like most drugs, the pharmacokinetics of pentalenic acid would likely depend on its ability to pass through membranes via simple diffusion

Result of Action

The molecular and cellular effects of Pentalenic acid’s action primarily involve the biosynthesis of the pentalenolactone family of metabolites . By interacting with the Pentalenic acid synthase enzyme, Pentalenic acid plays a crucial role in the production of these metabolites, which have significant biological functions .

Action Environment

The action, efficacy, and stability of Pentalenic acid could be influenced by various environmental factors. For instance, the pH of the environment could impact the activity of the Pentalenic acid synthase enzyme . Additionally, the presence of other compounds in the environment could potentially interact with Pentalenic acid, affecting its stability and efficacy

Analyse Biochimique

Biochemical Properties

Pentalenic acid plays a role in the biosynthesis of the pentalenolactone family of metabolites . It interacts with the enzyme CYP105D7, a member of the cytochrome P450 family, which is associated with the hydroxylation of many structurally different compounds . The interaction involves the oxidative conversion of 1-deoxypentalenic acid to pentalenic acid .

Cellular Effects

It is known that Streptomyces species, which produce pentalenic acid, are involved in the production of antibiotics and other secondary metabolites .

Molecular Mechanism

The molecular mechanism of pentalenic acid involves the enzyme CYP105D7. This enzyme catalyzes the oxidative conversion of 1-deoxypentalenic acid to pentalenic acid, a shunt product in the biosynthesis of the pentalenolactone family of metabolites .

Temporal Effects in Laboratory Settings

It is known that pentalenic acid is a shunt metabolite in the biosynthesis of the pentalenolactone family of metabolites .

Metabolic Pathways

Pentalenic acid is involved in the biosynthesis of the pentalenolactone family of metabolites . The metabolic pathway involves at least seven genes . The enzyme CYP105D7 plays a crucial role in this pathway .

Propriétés

IUPAC Name |

9-hydroxy-2,10,10-trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-8-4-5-10-9(13(17)18)6-11-12(16)14(2,3)7-15(8,10)11/h6,8,10-12,16H,4-5,7H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLTVUMJMJIOGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CC(C(C3C=C2C(=O)O)O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methylisoxazol-3-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2477425.png)

![3-((2-(indolin-1-yl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2477428.png)

![N-[(3-bromophenyl)(cyano)methyl]-3-(2-chlorophenyl)propanamide](/img/structure/B2477430.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide](/img/structure/B2477436.png)

![2-[(3-Fluorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2477441.png)